Cas no 1554771-86-6 (2-(3-Bromo-4-chlorophenyl)oxirane)

2-(3-Bromo-4-chlorophenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromo-4-chlorophenyl)oxirane
- 1554771-86-6
- AKOS021562427
- EN300-1894899
- G69602
- MFCD26025117
- 2-(3-Bromo-4-chlorophenyl)oxirane
-
- インチ: 1S/C8H6BrClO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2
- InChIKey: HFBWVGUIGAWWNC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C1CO1)Cl
計算された属性
- せいみつぶんしりょう: 231.92906g/mol
- どういたいしつりょう: 231.92906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-(3-Bromo-4-chlorophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894899-0.25g |
2-(3-bromo-4-chlorophenyl)oxirane |
1554771-86-6 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1894899-1.0g |
2-(3-bromo-4-chlorophenyl)oxirane |
1554771-86-6 | 1g |
$743.0 | 2023-06-02 | ||
Enamine | EN300-1894899-1g |
2-(3-bromo-4-chlorophenyl)oxirane |
1554771-86-6 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1894899-10.0g |
2-(3-bromo-4-chlorophenyl)oxirane |
1554771-86-6 | 10g |
$3191.0 | 2023-06-02 | ||
Enamine | EN300-1894899-5.0g |
2-(3-bromo-4-chlorophenyl)oxirane |
1554771-86-6 | 5g |
$2152.0 | 2023-06-02 | ||
Enamine | EN300-1894899-0.1g |
2-(3-bromo-4-chlorophenyl)oxirane |
1554771-86-6 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1894899-0.05g |
2-(3-bromo-4-chlorophenyl)oxirane |
1554771-86-6 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1894899-2.5g |
2-(3-bromo-4-chlorophenyl)oxirane |
1554771-86-6 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1894899-5g |
2-(3-bromo-4-chlorophenyl)oxirane |
1554771-86-6 | 5g |
$2028.0 | 2023-09-18 | ||
abcr | AB600931-250mg |
2-(3-Bromo-4-chlorophenyl)oxirane; . |
1554771-86-6 | 250mg |
€305.40 | 2024-07-24 |
2-(3-Bromo-4-chlorophenyl)oxirane 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
2-(3-Bromo-4-chlorophenyl)oxiraneに関する追加情報
2-(3-Bromo-4-chlorophenyl)oxirane (CAS No. 1554771-86-6): A Comprehensive Overview
2-(3-Bromo-4-chlorophenyl)oxirane (CAS No. 1554771-86-6) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This epoxide derivative, characterized by its unique bromine and chlorine substituents, offers a wide range of applications due to its reactivity and functional group versatility.
The chemical structure of 2-(3-Bromo-4-chlorophenyl)oxirane consists of a three-membered epoxide ring attached to a substituted phenyl group. The presence of the bromine and chlorine atoms on the phenyl ring imparts unique electronic and steric properties, making it an attractive building block for various synthetic transformations. These properties have been extensively studied in recent research, highlighting its potential in the development of novel pharmaceuticals and advanced materials.
In the realm of medicinal chemistry, 2-(3-Bromo-4-chlorophenyl)oxirane has shown promise as an intermediate in the synthesis of bioactive compounds. Its reactivity with nucleophiles allows for the formation of diverse functional groups, which can be tailored to meet specific therapeutic needs. For instance, recent studies have explored its use in the synthesis of anti-cancer agents and anti-inflammatory drugs. The ability to introduce bromine and chlorine substituents into the molecular framework enhances the pharmacological properties of these compounds, such as their solubility, stability, and bioavailability.
Beyond medicinal applications, 2-(3-Bromo-4-chlorophenyl)oxirane has also found utility in materials science. Its reactivity with various monomers and polymers makes it a valuable precursor for the synthesis of functional polymers and copolymers. These materials exhibit enhanced mechanical properties, thermal stability, and chemical resistance, making them suitable for a wide range of industrial applications, including coatings, adhesives, and electronic devices.
The synthesis of 2-(3-Bromo-4-chlorophenyl)oxirane typically involves the epoxidation of a substituted styrene derivative. This process can be achieved through various methods, including peroxyacid-mediated epoxidation and metal-catalyzed oxidation reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, such as using hydrogen peroxide as an oxidizing agent under mild conditions. These methods not only reduce the environmental impact but also improve the overall yield and purity of the product.
The physical properties of 2-(3-Bromo-4-chlorophenyl)oxirane, such as its boiling point, melting point, and solubility in different solvents, have been well-characterized. These properties are crucial for optimizing its use in various applications. For example, its solubility in common organic solvents like dichloromethane and acetone facilitates its use in solution-based reactions. Additionally, its low boiling point allows for easy purification through distillation.
In terms of safety and handling, it is important to note that while 2-(3-Bromo-4-chlorophenyl)oxirane is not classified as a hazardous material under current regulations, it should still be handled with care due to its reactivity. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling to prevent skin contact and inhalation. Storage should be in a cool, dry place away from incompatible materials.
The future prospects for 2-(3-Bromo-4-chlorophenyl)oxirane are promising. Ongoing research continues to explore new synthetic methods and applications for this compound. For instance, recent studies have investigated its potential as a precursor for the synthesis of novel catalysts and chiral ligands. These developments could lead to breakthroughs in areas such as asymmetric synthesis and catalysis.
In conclusion, 2-(3-Bromo-4-chlorophenyl)oxirane (CAS No. 1554771-86-6) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, and materials science. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in these fields.
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